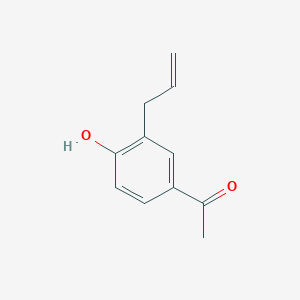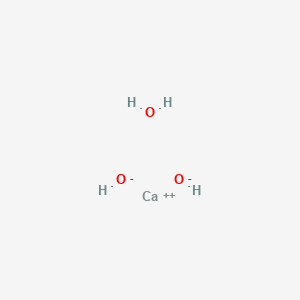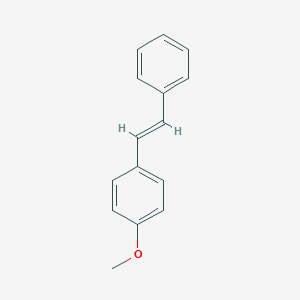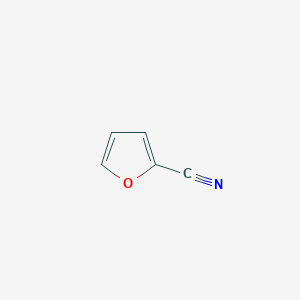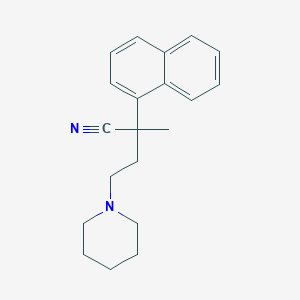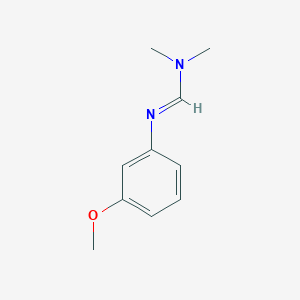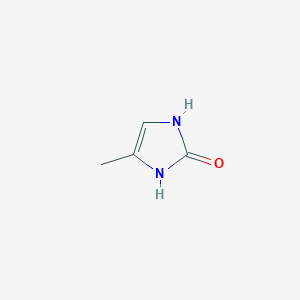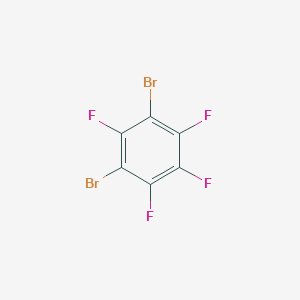
1,3-Dibromotetrafluorobenzene
概要
説明
1,3-Dibromotetrafluorobenzene: is an organic compound with the molecular formula C6Br2F4 . It is a derivative of benzene, where two bromine atoms and four fluorine atoms are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromotetrafluorobenzene can be synthesized through the bromination of tetrafluorobenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions: 1,3-Dibromotetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Formation of substituted tetrafluorobenzene derivatives.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
科学的研究の応用
1,3-Dibromotetrafluorobenzene is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds. It is used in the preparation of fluorinated liquid crystal derivatives and halogen-bonded adducts.
Biology: The compound is used in the development of fluorinated probes and imaging agents for biological studies.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of 1,3-dibromotetrafluorobenzene primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms on the benzene ring are electron-withdrawing, making the carbon atoms more susceptible to nucleophilic attack. In coupling reactions, the compound acts as an electrophile, reacting with nucleophilic partners such as boronic acids to form new carbon-carbon bonds.
類似化合物との比較
1,2-Dibromotetrafluorobenzene: Similar structure but with bromine atoms at the 1 and 2 positions.
1,4-Dibromotetrafluorobenzene: Bromine atoms at the 1 and 4 positions.
1,3,5-Tribromotetrafluorobenzene: Contains three bromine atoms and four fluorine atoms on the benzene ring.
Uniqueness: 1,3-Dibromotetrafluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The 1 and 3 positions of bromine atoms allow for selective reactions and the formation of specific derivatives that are not easily accessible with other isomers.
特性
IUPAC Name |
1,3-dibromo-2,4,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWKDDQEZQRGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935317 | |
| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 1,3-Dibromotetrafluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9774 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1559-87-1, 27516-63-8 | |
| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromotetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dibromo-2,4,5,6-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027516638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromotetrafluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromotetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary interaction mechanism of 1,3-dibromotetrafluorobenzene with oxygenated solvents?
A1: this compound interacts with oxygenated solvents primarily through halogen bonding involving its bromine atoms. Specifically, the bromine atoms act as electrophilic halogen bond donors, interacting with the oxygen atoms in the solvents, which serve as Lewis bases []. This interaction leads to the formation of halogen-bonded adducts, driving the self-assembly process in solution.
Q2: What is the significance of the regioselectivity observed in reactions involving this compound?
A2: The high regioselectivity observed in reactions of this compound, such as those with sodium phenoxide salts, allows for the controlled synthesis of specific fluorinated diphenyl ether systems []. This control over the reaction outcome is valuable for tailoring the properties of the resulting compounds for specific applications.
Q3: How does this compound compare to other dihalotetrafluorobenzene isomers in terms of supramolecular assembly with 4,4′-bipyridine?
A3: Unlike 1,4-diiodotetrafluorobenzene and 1,2-diiodotetrafluorobenzene, which form centrosymmetric wave-like chains with 4,4′-bipyridine, this compound assembles into polar wave-like chains with 4,4′-bipyridine []. This difference highlights the impact of halogen atom positioning on the resulting supramolecular architecture. The polar nature of the chains formed by this compound might influence material properties such as dipole moment and packing behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


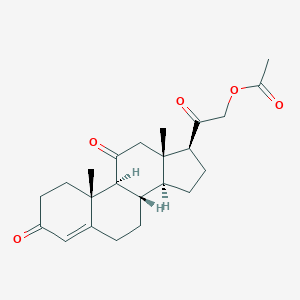
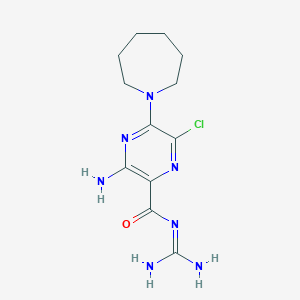
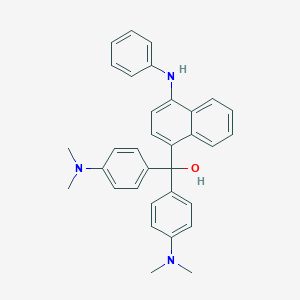
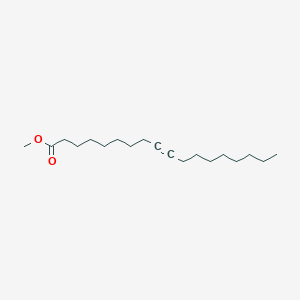
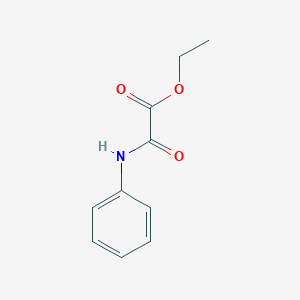
![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B73158.png)
